N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a methoxyphenyl group, and a triazolylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core phenyl and triazole structures. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of bonds and functional groups. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity levels.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and triazole groups may play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide These compounds share similar structural features but differ in the substituents on the triazole ring, which can influence their chemical properties and applications. The uniqueness of N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C19H19FN6O3S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19FN6O3S/c1-11(27)22-12-7-8-16(29-2)15(9-12)23-17(28)10-30-19-25-24-18(26(19)21)13-5-3-4-6-14(13)20/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28) |
InChI Key |
NGJCKLSVKYJLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
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